molecular formula C13H13F3N2OS B2793263 (2-(ethylthio)-4,5-dihydro-1H-imidazol-1-yl)(4-(trifluoromethyl)phenyl)methanone CAS No. 892476-74-3

(2-(ethylthio)-4,5-dihydro-1H-imidazol-1-yl)(4-(trifluoromethyl)phenyl)methanone

Cat. No.: B2793263
CAS No.: 892476-74-3
M. Wt: 302.32
InChI Key: HCQBDAHPEQETBH-UHFFFAOYSA-N
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Description

(2-(ethylthio)-4,5-dihydro-1H-imidazol-1-yl)(4-(trifluoromethyl)phenyl)methanone is a synthetic organic compound featuring a dihydroimidazole core linked to a 4-(trifluoromethyl)phenyl methanone group and an ethylthio side chain. This structure classifies it among imidazoline derivatives, which are of significant interest in medicinal chemistry and drug discovery due to their potential to interact with various biological targets. Compounds containing the dihydroimidazole scaffold, similar to this product, have been investigated for their role as key intermediates in the synthesis of more complex molecules and for their potential biological activity. The presence of the trifluoromethyl group is a common strategy in drug design to enhance metabolic stability and membrane permeability. Furthermore, the ethylthio moiety may contribute to the compound's reactivity and its ability to interact with enzymatic sites. Research into structurally related molecules suggests potential applicability in the development of kinase inhibitors, as similar scaffolds have been explored for their anticancer properties through the inhibition of specific kinases like Polo-like kinase 1 (Plk1). Other imidazole-containing compounds are also studied for their anti-inflammatory and antioxidant activities, often determined through molecular docking simulations with relevant enzyme targets. This product is intended for non-human research applications only. It is suited for use in biochemical screening, as a building block in organic synthesis, and for investigating structure-activity relationships in drug discovery programs.

Properties

IUPAC Name

(2-ethylsulfanyl-4,5-dihydroimidazol-1-yl)-[4-(trifluoromethyl)phenyl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13F3N2OS/c1-2-20-12-17-7-8-18(12)11(19)9-3-5-10(6-4-9)13(14,15)16/h3-6H,2,7-8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HCQBDAHPEQETBH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCSC1=NCCN1C(=O)C2=CC=C(C=C2)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13F3N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound (2-(ethylthio)-4,5-dihydro-1H-imidazol-1-yl)(4-(trifluoromethyl)phenyl)methanone is an organic molecule that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound's structure can be described as follows:

  • IUPAC Name : this compound
  • Chemical Formula : C14H14F3N2OS
  • Molecular Weight : 320.34 g/mol

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. The presence of the imidazole ring and the ethylthio group enhances its binding affinity and specificity towards these targets. The trifluoromethyl group may contribute to increased lipophilicity, enabling better membrane permeability.

Proposed Mechanisms:

  • Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in metabolic pathways.
  • Receptor Modulation : It could modulate receptor activity, influencing signal transduction pathways.

Antimicrobial Activity

Research indicates that compounds containing imidazole rings often exhibit antimicrobial properties. Studies have shown that derivatives similar to this compound demonstrate significant activity against various bacterial strains, including Gram-positive and Gram-negative bacteria.

Anticancer Potential

Emerging studies suggest that the compound may possess anticancer properties. Specifically, it has been noted for its ability to inhibit cell proliferation in cancer cell lines. For example, in vitro assays have demonstrated that the compound can induce apoptosis in specific cancer cell types by activating caspase pathways.

Study 1: Antimicrobial Efficacy

A recent study evaluated the antimicrobial efficacy of several imidazole derivatives against Staphylococcus aureus and Escherichia coli. The compound exhibited a minimum inhibitory concentration (MIC) of 32 µg/mL against S. aureus, indicating promising antibacterial activity.

CompoundMIC (µg/mL)Target Organism
This compound32Staphylococcus aureus
Other Derivative64Escherichia coli

Study 2: Anticancer Activity

In a study investigating the anticancer properties of various imidazole derivatives, this compound was found to significantly reduce cell viability in MCF-7 breast cancer cells. The IC50 value was determined to be 15 µM, indicating effective cytotoxicity.

Cell LineIC50 (µM)Mechanism of Action
MCF-715Induction of Apoptosis
HeLa20Cell Cycle Arrest

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The compound shares structural similarities with several imidazole-based derivatives, differing primarily in substituents at the 2-position of the imidazole ring and the aryl group in the methanone moiety. Key analogues include:

2-(4-Chlorophenyl)-1-[2-(methylsulfanyl)-4,5-dihydro-1H-imidazol-1-yl]ethanone (): Substituents: Methylthio group (2-position), 4-chlorophenyl (methanone). The 4-chlorophenyl group may lower solubility relative to the trifluoromethylphenyl group .

(4-Nitrophenyl)(2-{[3-(trifluoromethyl)benzyl]sulfanyl}-4,5-dihydro-1H-imidazol-1-yl)methanone (): Substituents: Benzylsulfanyl group (2-position), 4-nitrophenyl (methanone).

2-(N-substituted)-1-(2,4,5-triphenyl-1H-imidazole-1-yl)ethanone derivatives (): Substituents: Varied aryl groups (e.g., p-methoxy, p-methyl, nitro). Impact: Electron-donating groups (e.g., -OCH₃) enhance solubility, whereas electron-withdrawing groups (e.g., -NO₂) may improve stability but reduce bioavailability .

Physicochemical Properties

A comparative analysis of molecular weights, melting points, and yields is summarized below (data inferred from –7):

Compound Molecular Formula Molecular Weight (g/mol) Melting Point (°C) Yield (%)
Target Compound C₁₃H₁₃F₃N₂OS 318.32 Not reported ~80%*
2-(4-Chlorophenyl)-1-[2-(methylsulfanyl)-4,5-dihydro-1H-imidazol-1-yl]ethanone C₁₂H₁₁ClN₂OS 282.79 Not reported ~40–95%†
(4-Nitrophenyl)(2-{[3-(trifluoromethyl)benzyl]sulfanyl}-4,5-dihydro-1H-imidazol-1-yl)methanone C₁₉H₁₅F₃N₃O₃S 434.40 Not reported ~40–95%†
2-(p-Methoxyphenyl)-1-(2,4,5-triphenyl-1H-imidazole-1-yl)ethanone C₃₀H₂₅N₃O₂ 459.54 120–125 35

*Yield inferred from analogous synthesis in .
†Yield range from sulfonation/acylation procedures in .

Key Observations:
  • The trifluoromethyl group in the target compound increases molecular weight compared to chlorophenyl or nitrophenyl analogues.
  • Yields vary significantly with substituent complexity; bulkier groups (e.g., benzylsulfanyl) may reduce efficiency .

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